8-Fluoro-6-methyl-5-nitroquinoline-2-carbaldehyde
Description
8-Fluoro-6-methyl-5-nitroquinoline-2-carbaldehyde is a substituted quinoline derivative featuring a nitro group at position 5, a fluorine atom at position 8, a methyl group at position 6, and a carbaldehyde moiety at position 2. The nitro and fluorine substituents are critical for electronic modulation, influencing reactivity, solubility, and biological activity, while the carbaldehyde group serves as a versatile site for further functionalization (e.g., Schiff base formation or nucleophilic additions) .
Properties
Molecular Formula |
C11H7FN2O3 |
|---|---|
Molecular Weight |
234.18 g/mol |
IUPAC Name |
8-fluoro-6-methyl-5-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O3/c1-6-4-9(12)10-8(11(6)14(16)17)3-2-7(5-15)13-10/h2-5H,1H3 |
InChI Key |
NFAUXGMNFLRPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1[N+](=O)[O-])C=CC(=N2)C=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The following table highlights key structural and functional differences between 8-Fluoro-6-methyl-5-nitroquinoline-2-carbaldehyde and its analogs:
Electronic and Reactivity Comparisons
- Nitro Group Position: The 5-nitro substitution in the target compound and 5-nitroquinoline-2-carbaldehyde creates a strong electron-withdrawing effect, enhancing electrophilicity at the carbaldehyde group compared to 3-fluoro-8-nitroquinoline , where the nitro group at position 8 may lead to distinct conjugation patterns.
- Halogen Effects: Fluorine at position 8 (target compound) versus chlorine in 8-chloro-6-fluoroquinoline impacts lipophilicity and metabolic stability. Fluorine’s smaller size and higher electronegativity may improve binding affinity in drug-receptor interactions.
- Methyl vs.
Preparation Methods
C-8 Fluorination Techniques
The fluorine atom at C-8 is typically introduced early in the synthesis via halogen exchange or electrophilic fluorination. Starting with 8-chloroquinoline precursors, treatment with KF in the presence of crown ethers facilitates nucleophilic substitution, yielding 8-fluoro derivatives. Alternatively, Balz-Schiemann reactions using diazonium tetrafluoroborates provide a pathway for introducing fluorine under thermal decomposition conditions (100–120°C).
C-6 Methylation Strategies
Methylation at C-6 is achieved through Friedel-Crafts alkylation or cross-coupling reactions. For instance, 6-bromo-8-fluoroquinoline undergoes Suzuki-Miyaura coupling with methylboronic acid in the presence of Pd(PPh₃)₄, affording the methyl-substituted product in 80–90% yield. Direct alkylation using methyl iodide and AlCl₃ in dichloromethane is also effective but may require subsequent purification via column chromatography.
Formylation at the C-2 Position
Introducing the aldehyde group at C-2 is accomplished via Vilsmeier-Haack formylation. The quinoline intermediate is treated with POCl₃ and DMF at 0–5°C, followed by hydrolysis to yield the carbaldehyde. This method consistently delivers 70–85% yields, with reaction monitoring via TLC to prevent over-oxidation.
An alternative route involves oxidation of a 2-methyl precursor. For example, 2-methyl-8-fluoro-6-methyl-5-nitroquinoline is oxidized with SeO₂ in dioxane under reflux, selectively converting the methyl group to a formyl moiety. This method avoids harsh acidic conditions but requires meticulous control of reaction time to prevent side reactions.
Integrated Synthetic Pathways
Combining the above steps, two primary routes emerge:
Sequential Functionalization Pathway
Late-Stage Functionalization Pathway
-
Core synthesis : Construction of 8-fluoro-6-methylquinoline via Skraup reaction.
-
Nitration and formylation : Concurrent nitration and oxidation using mixed acid systems.
Reaction Optimization and Challenges
Key challenges include:
-
Regioselectivity : Competing nitration at C-3 or C-7 necessitates directing groups or blocking strategies.
-
Oxidation control : Over-oxidation of the aldehyde to carboxylic acid requires precise stoichiometry.
-
Purification : Chromatographic separation is often needed due to similar polarities of intermediates.
Analytical Characterization
Successful synthesis is confirmed via:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Fluoro-6-methyl-5-nitroquinoline-2-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nitration of 8-fluoro-6-methylquinoline using nitrating agents (e.g., concentrated HNO₃ or tert-butyl nitrite) under controlled temperatures (80–130°C). Catalysts like Pd(II) salts improve yield and selectivity by directing nitration to position 5. Key factors include:
- Temperature Control : Higher temperatures (>100°C) favor nitro group introduction but risk decomposition.
- Catalyst Optimization : PdCl₂ reduces competing side reactions (e.g., over-nitration).
- Purification : Column chromatography or recrystallization ensures purity (>95%) .
Q. How can spectroscopic techniques (e.g., NMR, MS) be employed to characterize the structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C8, nitro group splitting patterns).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 248.2 [M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or CHO groups).
- IR Spectroscopy : Detect functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, nitro NO₂ at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the nitration step in the synthesis of this compound while minimizing competing side reactions?
- Methodological Answer :
- Competing Pathways : Over-nitration at C7 or decomposition due to excessive heat.
- Experimental Design :
Catalyst Screening : Test Pd(II) salts (e.g., Pd(OAc)₂ vs. PdCl₂) for regioselectivity.
Temperature Gradients : Use a microwave reactor for rapid, controlled heating (80–110°C).
Reagent Stoichiometry : Limit HNO₃ to 1.2 equivalents to avoid di-nitration.
- Analytical Validation : Monitor reaction progress via TLC or in-situ FTIR .
Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Data Harmonization : Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability.
- Mechanistic Studies :
Nitro Group Reduction : Use electrochemical methods to track intermediates (e.g., hydroxylamine or amine derivatives) in biological systems.
Binding Assays : Employ surface plasmon resonance (SPR) to quantify interactions with target enzymes (e.g., DNA gyrase).
-
Comparative Analysis : Benchmark against structural analogs (Table 1) to isolate functional group contributions .
Table 1 : Structural analogs and key biological activity differences
Compound Name Key Structural Differences Reported Activity 5-Amino-6-fluoroquinoline-2-carboxylic acid Lacks methyl and nitro groups Lower antimicrobial potency 8-Hydroxy-5-nitroquinoline Hydroxy instead of fluoro and methyl Moderate anticancer activity
Q. How does the presence of fluorine and nitro groups influence the compound's interaction with biological targets compared to its structural analogs?
- Methodological Answer :
- Fluorine Effects : Enhances hydrophobic interactions with protein pockets (e.g., via C-F⋯H bonding) and improves metabolic stability.
- Nitro Group Role : Acts as a redox-active moiety, generating reactive oxygen species (ROS) under cellular reduction.
- Experimental Validation :
Mutagenesis Studies : Replace fluorine with hydrogen to assess binding affinity changes.
Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
